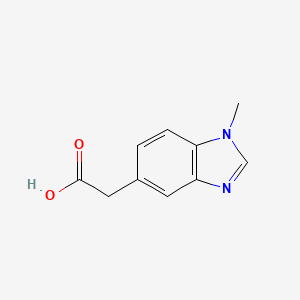![molecular formula C22H18N4O4S2 B2527286 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 886891-16-3](/img/structure/B2527286.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The acetamido group at the 2-position and the phenylsulfonamido group at the 3-position on the benzamide moiety indicate that this compound could have potential biological activity, as similar structures have been explored for their pharmacological properties, including anticancer and antibacterial activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the coupling of 2-aminobenzothiazole with various reagents to introduce different functional groups. For instance, in the synthesis of potential BRAFV600E inhibitors, 2-acetamidobenzo[d]thiazole-6-carboxylic acid was coupled with appropriate amines to yield compounds with both acetamido and carboxamide functionalities . Similarly, the synthesis of antibacterial agents involved the reaction of 2-aminobenzothiazole with chloroacetylchloride, followed by hydrazine hydrate and 4,7-dichloroquinoline . These methods suggest that the synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide would likely involve a multi-step reaction sequence, starting with 2-aminobenzothiazole as a key intermediate.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole scaffold, which is known to interact with various biological targets. The presence of substituents such as the acetamido and phenylsulfonamido groups can significantly influence the compound's binding affinity and selectivity towards specific proteins or enzymes. The spatial arrangement of these groups and their electronic properties are crucial for the compound's biological activity .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups present. For example, the acetamido group can participate in acylation reactions, while the sulfonamide group can engage in sulfonylation reactions. These reactions can be exploited to further modify the compound and enhance its biological properties. The reactivity of these groups also plays a role in the compound's interaction with biological targets, potentially leading to the inhibition or activation of specific pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the benzothiazole ring. These properties are important for the compound's pharmacokinetics and pharmacodynamics, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The electronic properties of the acetamido and phenylsulfonamido groups, such as electron-withdrawing or electron-donating effects, can also affect the compound's reactivity and interaction with biological targets .
科学的研究の応用
Antimalarial and COVID-19 Applications
N-(phenylsulfonyl)acetamide derivatives, including compounds similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide, have been investigated for their antimalarial activity. These compounds exhibited significant in vitro antimalarial activity and were characterized for their ADMET properties. Additionally, the sulphonamides were evaluated for potential applications in COVID-19 treatment, with molecular docking studies indicating their affinity against key targets in SARS-CoV-2 (Fahim & Ismael, 2021).
Improving Metabolic Stability in Cancer Therapy
Derivatives of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide have been explored to enhance metabolic stability in cancer therapy. For example, one study identified a compound with similar structure as a potent inhibitor of PI3Kα and mTOR, with modifications made to reduce metabolic deacetylation (Stec et al., 2011).
Antimicrobial and Antifungal Properties
Compounds structurally related to N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide have been synthesized and tested for their antimicrobial and antifungal activities. Various derivatives have shown potent therapeutic potential against different Gram-negative and Gram-positive bacterial strains (Patel & Agravat, 2007).
Anticancer Activities
Several studies have focused on the synthesis of related compounds for anticancer applications. These compounds have shown significant anticancer activity against various cancer cell lines, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Enzyme Inhibitory Applications
Some derivatives have been synthesized for enzyme inhibitory potential, targeting enzymes such as α-glucosidase and acetylcholinesterase. These compounds exhibited substantial inhibitory activity, which is promising for the treatment of various diseases (Abbasi et al., 2016).
Cardiac Electrophysiological Activity
Research has also been conducted on N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to the compound , for their potential as class III electrophysiological agents in cardiac applications (Morgan et al., 1990).
Synthesis and Quantum Calculations for Antimicrobial Activity
There have been investigations into the synthesis of novel sulphonamide derivatives for antimicrobial applications, with quantum calculations providing insights into their antimicrobial efficacy (Fahim & Ismael, 2019).
特性
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(benzenesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c1-14(27)23-16-10-11-19-20(13-16)31-22(24-19)25-21(28)15-6-5-7-17(12-15)26-32(29,30)18-8-3-2-4-9-18/h2-13,26H,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICYFSBWSCBVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)
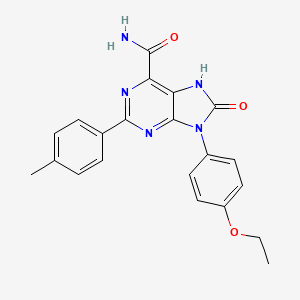
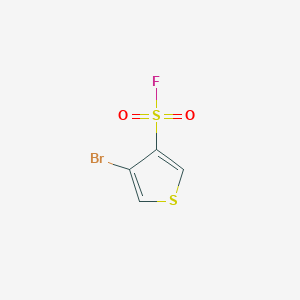
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
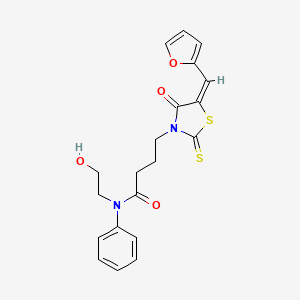
![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

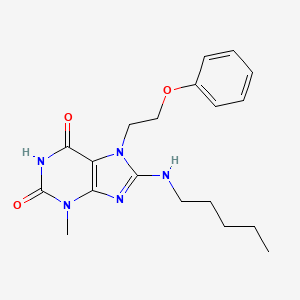
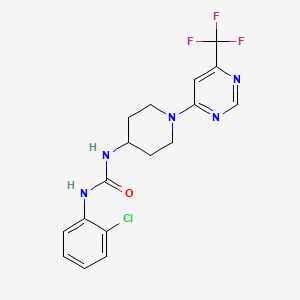


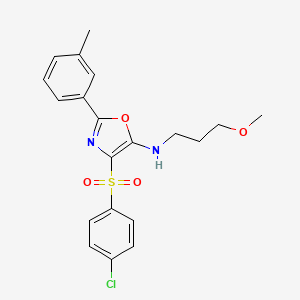
![N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2527225.png)
